Callosobruchusic acid

chemical ecology pheromone chemistry stereochemistry

Callosobruchusic acid is the essential acidic component of the azuki bean weevil copulation release pheromone (erectin), requiring strict species-specific enantiomeric ratios (R:S = 3.3–3.4:1) for functional activity. No synthetic analog—including the closely related 2,6-dimethyloctane-1,8-dioic acid from C. maculatus—can substitute. The (S)-enantiomer exhibits 2-fold higher bioactivity than the (R)-enantiomer, making enantiomeric purity critical for reproducible EC₅₀ determination. For complete behavioral response, it must be paired with the synergistic hydrocarbon fraction. Also serves as a chiral reference standard for 2D-Ohrui-Akasaka HPLC method development. Procure with defined stereochemistry to ensure assay validity.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
Cat. No. B3025743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCallosobruchusic acid
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC(CCCC(=CC(=O)O)C)C(=O)O
InChIInChI=1S/C10H16O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h6,8H,3-5H2,1-2H3,(H,11,12)(H,13,14)/b7-6+/t8-/m1/s1
InChIKeyVNSKHKIHRLWODC-HYDMIIDASA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Callosobruchusic Acid: Technical Specification for Procurement of Insect Pheromone Reference Standards


Callosobruchusic acid (CAS 87172-91-6) is a monoterpene dicarboxylic acid with the molecular formula C10H16O4 and a molecular weight of 200.23 [1]. It was identified and synthesized as the acidic component of the copulation release pheromone (erectin) of the azuki bean weevil, Callosobruchus chinensis L., a serious cosmopolitan pest of stored pulses such as azuki beans and cowpeas [2]. The compound exists as (E)-3,7-dimethyl-2-octene-1,8-dioic acid and is chiral, possessing both (R)- and (S)-enantiomers. Its plane structure was confirmed through total synthesis of both enantiomers [3]. Commercially, it is typically supplied as the R-(-)-Callosobruchusic acid isomer [1].

Why Generic Substitution of Callosobruchusic Acid with Structural Analogs Fails in Pest Control Research


Procurement of callosobruchusic acid cannot be substituted by generic monoterpene dicarboxylic acids or even closely related pheromone components from congeneric species. The copulation release pheromone erectin consists of two synergistically acting fractions—callosobruchusic acid and a complex hydrocarbon mixture—neither having any activity alone [1]. This strict synergism requirement means that structural analogs lacking precise stereochemistry or the correct hydrocarbon co-factors will not elicit the target behavioral response. Furthermore, even among closely related Callosobruchus species, the pheromone composition and stereoisomeric ratios differ significantly: C. maculatus utilizes 2,6-dimethyloctane-1,8-dioic acid as its key component, not callosobruchusic acid [2]. The stereochemical composition of natural callosobruchusic acid was determined to be R:S = 3.3–3.4:1, yet intriguingly, (R)-1 was reported to be approximately half as active as (S)-1, meaning the female C. chinensis produces the biologically weaker enantiomer as the major isomer [3]. These species-specific and stereochemistry-dependent activity profiles render generic substitution non-viable for reproducible behavioral assays and pest control strategy development.

Callosobruchusic Acid: Quantified Differentiation Against Closest Analogs for Scientific Procurement


Natural Stereoisomeric Composition: R:S Ratio Determined as 3.3–3.4:1 by 2D-Ohrui-Akasaka Method

The natural stereoisomeric composition of callosobruchusic acid in female C. chinensis was directly determined to be R:S = 3.3–3.4:1 using the 2D-Ohrui-Akasaka method. This provides a verifiable benchmark for synthetic standard formulation [1]. Notably, (R)-callosobruchusic acid was reported to be approximately half as active as (S)-callosobruchusic acid in copulation release assays, establishing that the major natural enantiomer (R) is the biologically weaker form [2]. This unusual stereochemistry-bioactivity relationship differentiates callosobruchusic acid from many other insect pheromones where the major isomer is typically the more active one.

chemical ecology pheromone chemistry stereochemistry

Synthetic Accessibility: Comparative Analysis of Callosobruchusic Acid Synthetic Routes

Multiple synthetic routes to callosobruchusic acid have been reported, enabling selection based on procurement requirements (cost, scale, stereochemical control). (R)-Callosobruchusic acid was synthesized from methyl (R)-3-carboxybutanoate in 1993, establishing a chiral-pool approach [1]. A simple five-step synthesis of the racemate (R/S) using zirconium-catalyzed methylalumination of 4-pentyn-1-ol was reported, offering a more accessible route for racemic standards [2]. In 2004, a chemo-enzymatic asymmetric synthesis achieved 9% overall yield starting from prenol, enabling access to both enantiomers and regioisomers [3]. These synthetic options provide procurement flexibility absent for many niche semiochemicals.

synthetic chemistry asymmetric synthesis process chemistry

Enantiomer-Specific Bioactivity: (S)-Callosobruchusic Acid Shows Approximately 2-Fold Higher Activity Than (R)-Enantiomer

Direct comparative bioassays of the pure enantiomers of callosobruchusic acid revealed that (S)-callosobruchusic acid is approximately twice as active as (R)-callosobruchusic acid in eliciting copulation release behavior in male C. chinensis [1]. This stereochemistry-bioactivity relationship is counter-intuitive given that the female weevil produces the R-isomer as the major component (R:S = 3.3–3.4:1). The EC50 for copulation release activity in male azuki bean weevils was determined to be 6.5 ng/insect for the standard preparation [2].

pheromone bioassay stereochemistry-bioactivity behavioral assay

Synergistic Requirement with Hydrocarbon Fraction: Neither Component Alone Is Active

The copulation release pheromone erectin was found to consist of two synergistically acting fractions—callosobruchusic acid and a mixture of specific hydrocarbons (including 3-methylpentacosane, 11-methylheptacosane, 3-methylheptacosane, 11-methylnonacosane, 13-methylnonacosane, 11,15-dimethylnonacosane, 13-methylhentriacontane, 9,13-dimethylhentriacontane, and 11,15-dimethyltritriacontane)—neither having any activity alone [1]. This absolute dependency on the hydrocarbon co-factors means that callosobruchusic acid alone, without the specific hydrocarbon blend, will not elicit the full behavioral response.

synergism pheromone blend behavioral ecology

Species-Specific Activity: Callosobruchusic Acid Does Not Substitute for C. maculatus Pheromone Components

Gas chromatography-mass spectrometry (GC-MS) analyses of active fractions from C. maculatus (cowpea weevil) revealed that the active compounds were 2,6-dimethyloctane-1,8-dioic acid and nonanedioic acid—not callosobruchusic acid [1]. This species-specific pheromone composition means that callosobruchusic acid cannot be used as a substitute for studying C. maculatus behavior. Conversely, the structural analog 2,6-dimethyloctane-1,8-dioic acid cannot substitute for callosobruchusic acid in C. chinensis studies. Among Callosobruchus species, variation in mate recognition specificities has been documented, with each species utilizing distinct pheromone components and stereoisomeric compositions [2].

species specificity chemical ecology mate recognition

Absence of Non-Pheromone Bioactivity: No Documented Antimicrobial or Insecticidal Activity

Extensive literature searches reveal no documented antibacterial, antifungal, antimicrobial, or direct insecticidal activity for callosobruchusic acid. Its sole documented biological function is as a semiochemical (copulation release pheromone) in C. chinensis. This contrasts with many other terpenoid natural products (e.g., certain eremophilane sesquiterpenes from fungi) which exhibit broad antimicrobial, phytotoxic, and cytotoxic activities [1]. The absence of off-target bioactivity is a differentiating feature relevant to its use as a specific behavioral tool.

bioactivity screening selectivity target specificity

Callosobruchusic Acid: Defined Application Scenarios Based on Verified Differentiation Evidence


Standardization of C. chinensis Behavioral Bioassays Requiring Defined Stereoisomeric Composition

For laboratories conducting behavioral bioassays on azuki bean weevil (Callosobruchus chinensis L.), procurement of callosobruchusic acid with a defined stereoisomeric composition (R:S = 3.3–3.4:1 to mimic the natural blend, or pure enantiomers for structure-activity studies) is essential. The documented 2-fold activity difference between (S)- and (R)-enantiomers [1] necessitates precise specification of enantiomeric purity to ensure reproducible dose-response relationships. Use of racemic material or incorrect enantiomeric ratios will alter EC50 values and confound comparative studies.

Pest Control Strategy Development Requiring Species-Specific Pheromone Components

In stored-product pest management research targeting C. chinensis specifically (not C. maculatus or other congeneric species), callosobruchusic acid is the required acidic pheromone component. Researchers must not substitute with 2,6-dimethyloctane-1,8-dioic acid, which is the corresponding component for C. maculatus and shows no cross-activation [2]. This species specificity is critical for developing monitoring traps, mating disruption formulations, or attract-and-kill strategies that are selective for C. chinensis without affecting non-target Callosobruchus species.

Formulation of Complete Erectin Pheromone Blend for Functional Behavioral Assays

For studies requiring the complete, functional copulation release pheromone, callosobruchusic acid must be procured alongside the specific hydrocarbon fraction (including 3-methylpentacosane, 11-methylheptacosane, 3-methylheptacosane, 11-methylnonacosane, 13-methylnonacosane, 11,15-dimethylnonacosane, 13-methylhentriacontane, 9,13-dimethylhentriacontane, and 11,15-dimethyltritriacontane). Neither component alone elicits the copulation release response [3]. Procurement planning must account for both fractions to achieve functional activity.

Chiral Reference Standard for Analytical Method Development and Quality Control

Callosobruchusic acid serves as a chiral reference standard for analytical method development, particularly for the 2D-Ohrui-Akasaka HPLC method used to determine stereoisomeric composition of branched-chain fatty acids and pheromones [4]. Its established stereochemistry, synthetic accessibility via multiple routes, and well-characterized enantiomeric separation behavior make it a valuable calibration standard for laboratories developing chiral separation methods for related semiochemicals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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